3-(2-chlorophenyl)-N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-4-carboxamide
Description
This compound features a hybrid heterocyclic scaffold combining a thieno[3,4-c]pyrazol core, a 5-methylisoxazole-4-carboxamide moiety, and substituents including a 2-chlorophenyl group and a p-tolyl (4-methylphenyl) group.
Properties
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN4O4S/c1-13-7-9-15(10-8-13)28-22(17-11-33(30,31)12-19(17)26-28)25-23(29)20-14(2)32-27-21(20)16-5-3-4-6-18(16)24/h3-10H,11-12H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDKXWVUKNDVFJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=C(ON=C4C5=CC=CC=C5Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2-chlorophenyl)-N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-4-carboxamide is a novel heterocyclic compound with significant potential in medicinal chemistry. This article aims to explore its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound belongs to the class of thieno[3,4-c]pyrazole derivatives, characterized by a unique combination of a thieno ring and isoxazole moiety. Its structural formula can be represented as follows:
Biological Activity Overview
Research indicates that thieno[3,4-c]pyrazole derivatives exhibit a wide range of biological activities, including:
- Anticancer Activity : Several studies have demonstrated the ability of these compounds to inhibit various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.
- Antimicrobial Properties : Thienopyrazole derivatives have shown efficacy against a variety of pathogens, including bacteria and fungi.
- Anti-inflammatory Effects : These compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
- Inhibition of Kinases : Many thieno[3,4-c]pyrazoles act as inhibitors of specific kinases involved in cancer progression, such as Aurora kinases and phosphodiesterase (PDE) enzymes. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells .
- Antioxidant Activity : The antioxidant properties of these compounds have been highlighted in studies where they protect against oxidative stress-induced damage in cellular models .
- Modulation of Inflammatory Pathways : By interfering with cytokine signaling and other inflammatory mediators, these compounds can reduce inflammation and associated tissue damage .
Anticancer Activity
A study published in Molecules examined the anticancer effects of various thienopyrazole derivatives. The results indicated that specific modifications to the structure significantly enhanced their potency against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values in the low micromolar range .
Antimicrobial Effects
In another investigation focusing on antimicrobial activity, thienopyrazole derivatives were tested against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) ranged from 6.25 to 32 µg/mL for various strains, indicating promising antibacterial properties .
Anti-inflammatory Studies
A recent study assessed the effects of thieno[3,4-c]pyrazole compounds on red blood cells exposed to toxic substances. The results showed that these compounds significantly reduced the percentage of altered erythrocytes compared to control groups treated with toxins alone. This suggests their potential as protective agents against oxidative damage in biological systems .
Case Studies
- Case Study 1 : A series of experiments demonstrated that the compound effectively inhibited the growth of Escherichia coli and Staphylococcus aureus, showcasing its potential as an antimicrobial agent.
- Case Study 2 : In vivo studies using animal models indicated that treatment with this compound resulted in significant tumor size reduction compared to untreated controls, confirming its anticancer efficacy.
Data Summary Table
Comparison with Similar Compounds
Structural Analogues and Key Differences
The compound shares structural motifs with pyrazole and isoxazole derivatives, such as those reported in (e.g., 5-(substituted phenyl)-3-(5-methyl-3-(4-nitrophenyl)isoxazol-4-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide). Key differences include:
- Core Heterocycles: The thienopyrazol sulfone core vs. simpler pyrazole or dihydropyrazole rings.
- Substituents : The 2-chlorophenyl group (electron-withdrawing) vs. 4-nitrophenyl (stronger electron-withdrawing) in analogues.
- Functional Groups : The carboxamide group vs. carbothioamide in compounds.
Table 1: Structural Comparison
Physicochemical Properties
- Solubility: The sulfone group increases polarity, enhancing aqueous solubility compared to non-sulfonated analogues. However, the 2-chlorophenyl group reduces solubility relative to nitro-substituted compounds (), as nitro groups are more polar .
- Molecular Weight : Estimated ~500–550 g/mol (based on structure), similar to analogues (e.g., 450–500 g/mol).
Table 2: Physicochemical Properties
Methodological Considerations
- Noncovalent Interaction Visualization: Methods from (e.g., NCI plots) would elucidate steric and van der Waals interactions between the compound and its targets.
Q & A
Q. What are the key synthetic methodologies for synthesizing 3-(2-chlorophenyl)-N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-4-carboxamide?
The synthesis involves multi-step reactions, including:
- Heterocyclic core formation : Construction of the thieno[3,4-c]pyrazole scaffold via cyclization reactions under controlled temperature (e.g., 60–80°C) and solvent systems (e.g., DMF or THF) .
- Functionalization : Introduction of the isoxazole and chlorophenyl groups using coupling agents like EDCI/HOBt or Mitsunobu conditions .
- Optimization : Microwave-assisted synthesis may enhance reaction efficiency and reduce by-products . Post-synthesis, purity is confirmed via HPLC (>95%) and structural validation via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .
Q. Which analytical techniques are critical for characterizing this compound?
Essential methods include:
- Spectroscopy : NMR (¹H, ¹³C, DEPT-135) to verify substituent positions and stereochemistry .
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) for purity assessment .
- Mass spectrometry : HRMS (ESI-TOF) to confirm molecular formula and isotopic patterns .
- Thermal analysis : DSC/TGA to evaluate stability and polymorphic forms .
Q. What biological targets are hypothesized for this compound based on structural features?
The compound’s thienopyrazole-isoxazole hybrid structure suggests potential interactions with:
- Central nervous system (CNS) targets : Voltage-gated ion channels (e.g., Nav1.7) due to lipophilic substituents enhancing blood-brain barrier penetration .
- Enzymatic targets : Cyclooxygenase-2 (COX-2) inhibition inferred from structural analogs with anti-inflammatory activity .
Advanced Research Questions
Q. How can researchers optimize synthetic yield while minimizing side-product formation?
Apply statistical experimental design (e.g., Box-Behnken or Central Composite Design ) to model variables like temperature, solvent polarity, and catalyst loading. For example:
Q. How to resolve contradictions in biological activity data across different assay platforms?
- Orthogonal assays : Compare results from cell-based assays (e.g., HEK293T electrophysiology) and in vitro enzymatic assays (e.g., fluorescence polarization) to isolate target-specific effects .
- Meta-analysis : Pool data from multiple studies and apply multivariate regression to identify confounding variables (e.g., solvent/DMSO concentration affecting membrane permeability) .
Q. What computational strategies can predict binding modes of this compound with putative targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions with COX-2 or Nav1.7, focusing on key residues (e.g., Arg120 in COX-2) .
- MD simulations : Run 100-ns trajectories in AMBER to assess binding stability and identify critical hydrogen bonds/π-π interactions .
Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?
- Core modifications : Synthesize analogs with substituent variations (e.g., replacing p-tolyl with electron-deficient aryl groups) to assess electronic effects .
- Pharmacophore mapping : Use Discovery Studio to correlate substituent properties (logP, polar surface area) with activity trends .
- Data integration : Combine IC₅₀ values from enzymatic assays with QSAR models to prioritize lead compounds .
Methodological Notes
- Data validation : Cross-reference spectral data (e.g., NMR chemical shifts) with published analogs to confirm assignments .
- Reproducibility : Document reaction parameters (e.g., ramp rates, degassing steps) to ensure protocol consistency .
- Ethical compliance : Adhere to non-human research guidelines as specified in chemical safety protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
